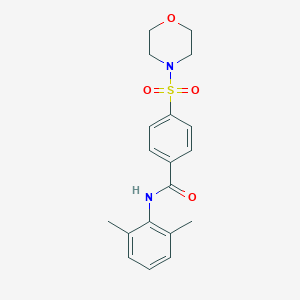
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), which is an essential nutrient for humans. It has a thioether linkage to a 3,4-dihydroxyphenyl-2-oxoethyl group . The 3,4-dihydroxyphenyl group is a common motif in many biologically active compounds, including dopamine .
Molecular Structure Analysis
The molecular structure would likely feature a carboxylic acid group from the nicotinic acid, a thioether linkage, and a 3,4-dihydroxyphenyl-2-oxoethyl group. The presence of multiple hydroxyl (-OH) groups could potentially allow for hydrogen bonding and could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxyl groups could potentially be involved in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of multiple hydroxyl groups and a carboxylic acid group could make the compound polar and potentially soluble in water .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 3,4-dihydroxyphenylacetic acid, are metabolites of the neurotransmitter dopamine . Therefore, it is plausible that 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid may also interact with the dopaminergic system.
Mode of Action
For instance, dopamine can be metabolized into substances like 3,4-Dihydroxyphenylacetic acid, which are then degraded to form homovanillic acid (HVA) . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .
Biochemical Pathways
Similar compounds like 3,4-dihydroxyphenylacetic acid are involved in the metabolism of the neurotransmitter dopamine . This pathway involves the conversion of dopamine to DOPAC by the enzyme MAO, and then the conversion of DOPAC to HVA by the enzyme COMT .
Result of Action
Similar compounds like 3,4-dihydroxyphenylacetic acid, a metabolite of dopamine, can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites which destroy dopamine storage vesicles in the substantia nigra . This may contribute to the failure of levodopa treatment of Parkinson’s disease .
Propiedades
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODTAWCYUYGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

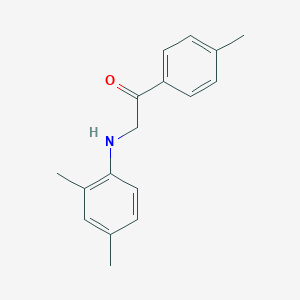

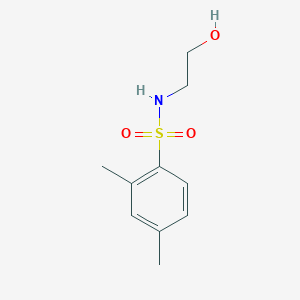

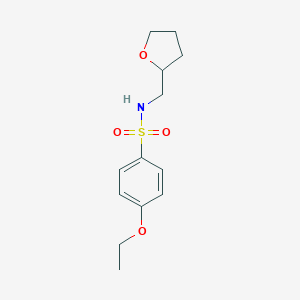
![1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B495198.png)

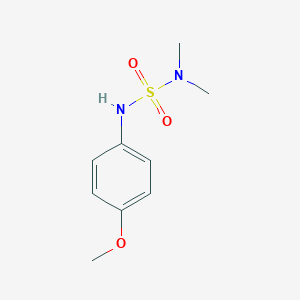
![(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B495203.png)
![1-(4-Chlorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B495205.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B495208.png)
![1-(4-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B495209.png)
![3-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}propanoic acid](/img/structure/B495213.png)
